molecular formula C21H13ClN2O3S B2954130 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845631-97-2

7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2954130
CAS No.: 845631-97-2
M. Wt: 408.86
InChI Key: VCZCDVJLQANHGQ-UHFFFAOYSA-N
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Description

The compound 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, a scaffold characterized by fused chromene and pyrrole rings. Its structure includes:

  • 4-Methylthiazol-2-yl group: A heterocyclic substituent that may confer bioactivity via hydrogen bonding or π-stacking.
  • 1-Phenyl group: Provides steric bulk and aromatic interactions.

This compound is synthesized via one-pot multicomponent reactions (MCRs), a method enabling rapid diversification of substituents .

Properties

IUPAC Name

7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S/c1-11-10-28-21(23-11)24-17(12-5-3-2-4-6-12)16-18(25)14-9-13(22)7-8-15(14)27-19(16)20(24)26/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCDVJLQANHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromeno-pyrrole core with thiazole and phenyl substituents. The presence of these functional groups contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrrole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
7a7.7 ± 0.8Mycobacterium tuberculosis
7bNTStaphylococcus aureus
7cNTEscherichia coli
INH0.2Mycobacterium tuberculosis

Note: NT = Not Tested

The compound's structure suggests a mechanism involving disruption of bacterial cell membranes or interference with essential metabolic pathways, similar to other pyrrole derivatives that have been studied extensively for their antibacterial effects .

Anticancer Activity

The anticancer potential of compounds in this class has also been explored. Research indicates that certain pyrrole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Pyrrole Derivatives in Cancer Treatment
A study evaluated the effects of various pyrrole derivatives on human cancer cell lines. Among them, a derivative closely related to the target compound exhibited IC50 values ranging from 5 to 20 µM against breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for bacterial survival.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles when administered orally. However, toxicity assessments are crucial for determining the safety profile before clinical applications can be considered.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The chromeno[2,3-c]pyrrole-3,9-dione core allows extensive modifications at positions 1, 2, 6, and 7. Key analogs and their substituents include:

Compound ID/Name Position 1 Position 2 Position 7 Additional Features Reference
Target Compound Phenyl 4-Methylthiazol-2-yl Chloro N/A -
4{8–11-24} () 4-Hydroxyphenyl Phenethyl Chloro Hydroxyl group enhances solubility
4{9–5-21} () 3-Hydroxyphenyl Furan-2-ylmethyl Chloro Methyl at position 6
AV-C () 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol - Antiviral activity observed
NCGC00538279 () 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl Chloro Amino group for CNS penetration
BH36259 () 2-Fluorophenyl 2-(3,4-Dimethoxyphenyl)ethyl Chloro Methyl at position 6

Key Observations :

  • Electron-Withdrawing Groups : Chloro at position 7 is conserved across analogs, likely stabilizing the carbonyl groups .
  • Heterocyclic Substituents : Thiazole (target) vs. thiadiazole (AV-C) or furan (4{9–5-21}) alter electronic profiles and bioactivity .
  • Phenyl Modifications : Fluorophenyl (AV-C) increases lipophilicity, while hydroxyphenyl (4{8–11-24}) improves solubility .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) 4{8–11-24} () 4{9–5-21} ()
Melting Point N/A >295°C 276–279°C
IR (C=O Stretches) ~1700–1650 cm⁻¹ 1701, 1647 cm⁻¹ 1694, 1659 cm⁻¹
Molecular Weight ~430–450 g/mol* 432.0 g/mol 422.0 g/mol
LogP (Predicted) ~3.5–4.0* 3.2 (hydroxyl reduces LogP) 3.8 (methyl increases LogP)

*Estimated based on analogs. The 4-methylthiazole group in the target compound likely increases lipophilicity compared to hydroxyphenyl analogs.

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